Dual VAP‑1/MPO Inhibitory Potency vs. Clinical Mono‑Target Inhibitors
SNT-8370 inhibits VAP‑1 with an IC₅₀ of 10 nM and MPO with an IC₅₀ of 17 nM, representing equivalent or enhanced nanomolar potency compared to the clinical MPO inhibitor verdiperstat (also known as AZD3241) and the clinical VAP‑1 inhibitor PXS‑4728A when evaluated under comparable recombinant enzyme assay conditions [1].
| Evidence Dimension | Enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | VAP‑1 IC₅₀ = 10 nM; MPO IC₅₀ = 17 nM |
| Comparator Or Baseline | Verdiperstat (MPO inhibitor): reported IC₅₀ ~ 0.6–1.0 µM against MPO in comparable assays; PXS‑4728A (VAP‑1 inhibitor): reported IC₅₀ ~ 5–10 nM against VAP‑1 |
| Quantified Difference | SNT-8370 is ~35‑60 fold more potent against MPO than verdiperstat and equipotent against VAP‑1 relative to PXS‑4728A, while achieving both activities in a single molecular entity. |
| Conditions | Recombinant human VAP‑1 and MPO enzymatic assays; inhibitor pre‑incubation before substrate addition. |
Why This Matters
Procurement of a single compound providing dual nanomolar inhibition eliminates the need for two separate inhibitors in mechanistic studies targeting the VAP‑1/MPO axis.
- [1] Glaros, E. et al. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease. Nat. Commun. 16, 3430 (2025). View Source
